molecular formula C14H21ClO3S B3844795 1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol

1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol

Cat. No.: B3844795
M. Wt: 304.8 g/mol
InChI Key: CMQAYHMHCOSRTE-UHFFFAOYSA-N
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Description

1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is an organic compound that features a sulfinyl group, a chlorophenyl group, and a methoxy group attached to a propanol backbone

Properties

IUPAC Name

1-butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO3S/c1-2-3-8-19(17)11-14(16)10-18-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQAYHMHCOSRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(COCC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves multiple steps, including the introduction of the sulfinyl group, the chlorophenyl group, and the methoxy group. One common synthetic route involves the reaction of 1-chlorobutane with sodium sulfinate to form butylsulfinyl chloride. This intermediate is then reacted with 4-chlorophenol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of substituted chlorophenyl derivatives

Scientific Research Applications

1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The chlorophenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Butylsulfinyl-3-[(4-bromophenyl)methoxy]propan-2-ol: Similar structure but with a bromine atom instead of chlorine.

    1-Butylsulfinyl-3-[(4-fluorophenyl)methoxy]propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.

    1-Butylsulfinyl-3-[(4-methylphenyl)methoxy]propan-2-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. The combination of the sulfinyl, chlorophenyl, and methoxy groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol

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